2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a triazinoindole moiety with an isoindole-dione group. This compound is of significant interest in medicinal and organic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with an appropriate isoindole-dione precursor. The reaction conditions often include the use of solvents such as dichloromethane or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and metal ions. For example, its anticancer activity is attributed to its ability to chelate iron, thereby disrupting iron-dependent cellular processes and inducing apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Shares the triazinoindole core but lacks the isoindole-dione group.
Indolo[2,3-b]quinoxalines: Structurally similar but with a quinoxaline moiety instead of the triazinoindole.
Uniqueness
2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of the triazinoindole and isoindole-dione groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H15N5O2S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H15N5O2S/c1-24-15-9-5-4-8-14(15)16-17(24)21-20(23-22-16)28-11-10-25-18(26)12-6-2-3-7-13(12)19(25)27/h2-9H,10-11H2,1H3 |
InChI Key |
AJSKWLKAFAEXDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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